Nigakilactone K
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Overview
Description
Nigakilactone K is a triterpenoid.
Scientific Research Applications
1. Chemical Properties and Isolation
Nigakilactone K is part of a group of crystalline bitter principles isolated from Picrasma ailanthoides Planchon (Simaroubaceae). The studies by Murae et al. (1971) explored the structure of various nigakilactones, including this compound, which was isolated from the stem chips of Picrasma ailanthoides Planchon. These studies were crucial in identifying and characterizing the chemical properties of this compound and its analogs (Murae et al., 1971).
2. Cytotoxic and NO Production-Inhibitory Activities
In 2016, Xu et al. conducted a study on the cytotoxic and NO production-inhibitory activities of various quassinoids, including this compound, isolated from Picrasma quassioides. Although the study found that none of the compounds showed significant cytotoxic or NO production-inhibitory activities, it contributed to understanding the biological activities of this compound and its potential applications (Xu et al., 2016).
3. Inhibition of CYP450 Enzymes
A study by Liu et al. in 2019 on the inhibition of CYP450 enzymes by quassinoids from Picrasma quassioides leaves included research on this compound. This study is significant for understanding how this compound might interact with major CYP450 enzymes, which are vital in drug metabolism and pharmacokinetics (Liu et al., 2019).
4. Anti-Tobacco Mosaic Virus Activities
Research by Chen et al. in 2009 identified the anti-Tobacco Mosaic Virus (TMV) activities of various compounds isolated from Picrasma quassioides, including this compound. This study provided insights into the potential application of this compound in plant pathology and agricultural sciences (Chen et al., 2009).
Properties
Molecular Formula |
C22H30O7 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,14S,15R,16S,17R)-14,16-dihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,12-diene-3,11-dione |
InChI |
InChI=1S/C22H30O7/c1-10-7-12(27-5)18(25)20(2)11(10)8-14-21(3)13(9-15(23)29-14)22(4,26)19(28-6)16(24)17(20)21/h7,9-11,14,16-17,19,24,26H,8H2,1-6H3/t10-,11+,14-,16+,17-,19-,20+,21-,22+/m1/s1 |
InChI Key |
SNMPZKRDNBYWNT-WFIBXBHZSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@](C4=CC(=O)O3)(C)O)OC)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4=CC(=O)O3)(C)O)OC)O)C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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